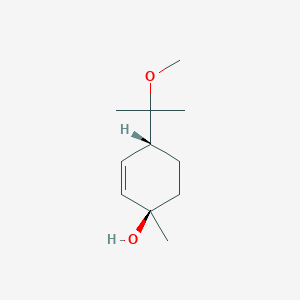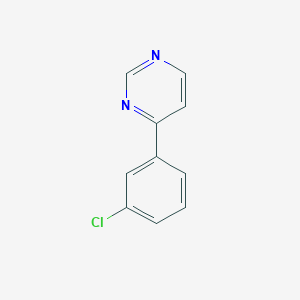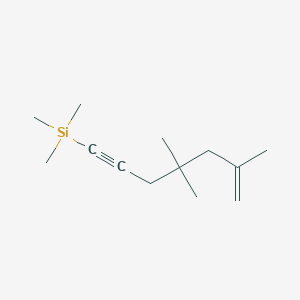
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is a chemical compound known for its unique structure and versatile applications. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its use in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane typically involves the reaction of 4,4,6-trimethylhept-6-en-1-yne with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, which have applications in materials science, pharmaceuticals, and other fields.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its stability and versatility.
Wirkmechanismus
The mechanism by which Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various chemical and industrial processes. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.
Trimethylsilylchloride: Commonly used in organic synthesis for introducing the trimethylsilyl group.
Trimethylsilylcyanide: Used in the synthesis of nitriles and other organic compounds.
Uniqueness: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
651300-33-3 |
|---|---|
Molekularformel |
C13H24Si |
Molekulargewicht |
208.41 g/mol |
IUPAC-Name |
trimethyl(4,4,6-trimethylhept-6-en-1-ynyl)silane |
InChI |
InChI=1S/C13H24Si/c1-12(2)11-13(3,4)9-8-10-14(5,6)7/h1,9,11H2,2-7H3 |
InChI-Schlüssel |
FLWUHBMHVLOPRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(C)(C)CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


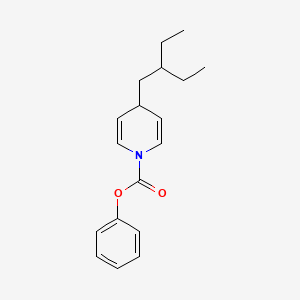
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
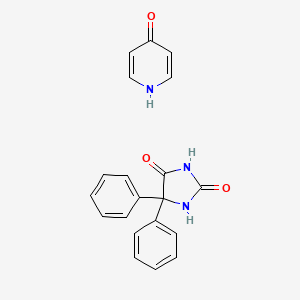
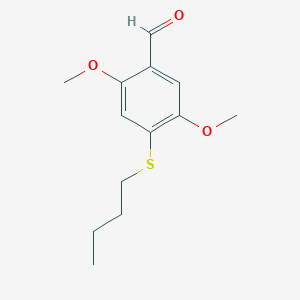

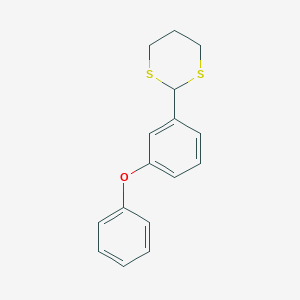
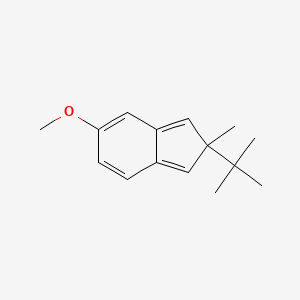
![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
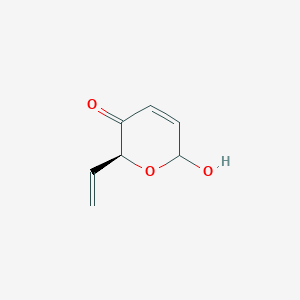
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)
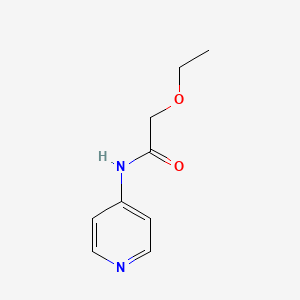
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
